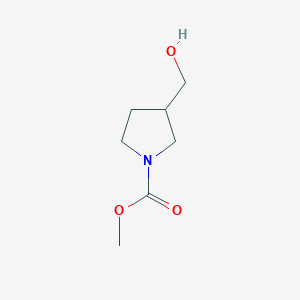
Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
“Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a hydroxymethyl group and a carboxylate group . It’s worth noting that the pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring, a hydroxymethyl group, and a carboxylate group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: is a valuable building block in medicinal chemistry. Its pyrrolidine ring is a common motif in many biologically active compounds due to its non-planarity and ability to adopt various conformations that are critical for binding to biological targets . This versatility makes it an excellent candidate for the development of new drugs with improved efficacy and selectivity.
Carbonic Anhydrase Inhibition
The compound has been used to synthesize derivatives that show inhibitory activity against carbonic anhydrase isoenzymes, which are involved in various diseases such as glaucoma and edema . By modifying the pyrrolidine scaffold, researchers can create inhibitors with potential therapeutic applications.
Biological Activity Profiling
Pyrrolidine derivatives, including those derived from Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate , have been studied for a range of biological activities. These include antioxidant, anti-inflammatory, antibacterial, and anticancer properties, making them promising candidates for pharmacotherapy .
Organ Protection
Research has indicated that pyrrolidine alkaloids can offer organ-protective effects. This application is particularly relevant in the context of diseases that lead to organ damage, such as diabetes and cardiovascular disorders .
Neuropharmacology
The pyrrolidine ring is a feature in many compounds with neuropharmacological activity. Derivatives of Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate could be used to explore treatments for neurological conditions, including Alzheimer’s disease and Parkinson’s disease .
Stereoselective Synthesis
Due to the stereogenicity of the pyrrolidine ring, Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can be used in stereoselective synthesis to create compounds with specific chiral configurations. This is crucial for the production of enantiomerically pure pharmaceuticals .
Wirkmechanismus
Target of Action
Similar compounds such as pyrrolidine derivatives have been known to interact with various biological targets .
Mode of Action
Pyrrolidine derivatives, in general, are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways, often acting as intermediates or catalysts .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to have a variety of effects, often depending on the specific targets and pathways they interact with .
Action Environment
The action, efficacy, and stability of Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. For instance, it is known to be stable at room temperature .
Eigenschaften
IUPAC Name |
methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)8-3-2-6(4-8)5-9/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFNIHHMOVZOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



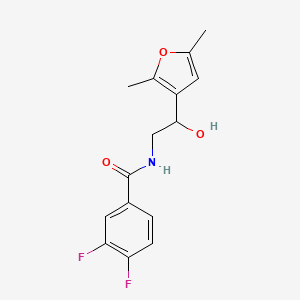
![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)


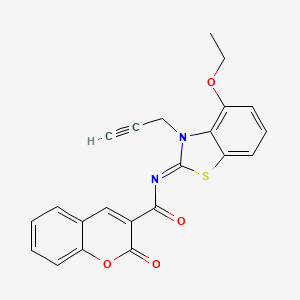
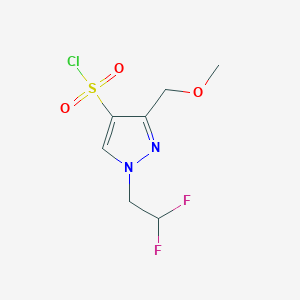

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B3012088.png)
![Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3012089.png)
![N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3012091.png)
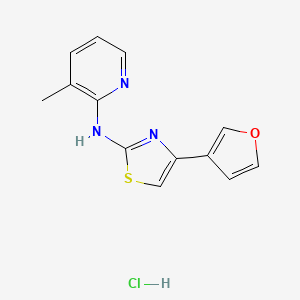

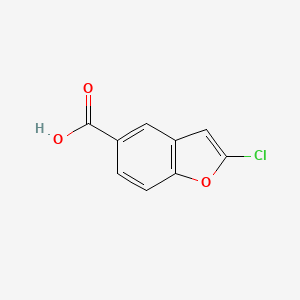
![2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012098.png)